molecular formula C25H19ClF3N3O2 B2590787 1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea CAS No. 1116059-82-5

1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B2590787
CAS No.: 1116059-82-5
M. Wt: 485.89
InChI Key: FYFSIVCPPBWJRD-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea is a complex organic compound that belongs to the class of quinoline derivatives This compound is notable for its unique structural features, which include a quinoline core substituted with a chlorophenyl group, an ethoxy group, and a trifluoromethylphenyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an appropriate ketone under acidic conditions.

    Substitution Reactions: The introduction of the 4-chlorophenyl and ethoxy groups can be achieved through electrophilic aromatic substitution reactions. For instance, the ethoxy group can be introduced using ethyl iodide in the presence of a base.

    Urea Formation: The final step involves the formation of the urea linkage. This can be accomplished by reacting the quinoline derivative with an isocyanate or by using phosgene and an amine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which may reduce the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or other strong bases to deprotonate nucleophiles.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the trifluoromethyl group can enhance its binding affinity and specificity for certain molecular targets, while the quinoline core can interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: Another quinoline derivative used as an antimalarial drug.

    Quinacrine: Used for its antiprotozoal and anti-inflammatory properties.

    Fluoroquinolones: A class of antibiotics that includes ciprofloxacin and levofloxacin.

Uniqueness

1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea is unique due to its combination of a quinoline core with both chlorophenyl and trifluoromethylphenyl groups. This structural combination can confer unique chemical and biological properties, such as enhanced stability, specific binding interactions, and potential for diverse chemical modifications.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClF3N3O2/c1-2-34-23-14-22(15-7-9-16(26)10-8-15)31-20-12-11-17(13-18(20)23)30-24(33)32-21-6-4-3-5-19(21)25(27,28)29/h3-14H,2H2,1H3,(H2,30,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFSIVCPPBWJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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